5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine

Thymidylate synthase inhibition Antifolate drug discovery Structure-activity relationship

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine (CAS 110422-95-2) is a heterocyclic small molecule with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol. It belongs to the naphtho[2,3-d]imidazole class and features a partially saturated tetrahydronaphthalene ring fused to a 2-aminoimidazole moiety.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 110422-95-2
Cat. No. B010808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine
CAS110422-95-2
SynonymsNaphth[2,3-d]imidazole, 2-amino-5,6,7,8-tetrahydro- (6CI)
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=C(C=C2C1)NC(=N3)N
InChIInChI=1S/C11H13N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H3,12,13,14)
InChIKeyKDDITOVEJPNECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine (CAS 110422-95-2): Core Scaffold Identification for Procurement Decisions


5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine (CAS 110422-95-2) is a heterocyclic small molecule with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol [1]. It belongs to the naphtho[2,3-d]imidazole class and features a partially saturated tetrahydronaphthalene ring fused to a 2-aminoimidazole moiety [2]. This compound serves as a critical synthetic intermediate and a core scaffold in medicinal chemistry, particularly in the development of thymidylate synthase (TS) inhibitors and other bioactive molecules [3]. Its procurement is driven by the need for a well-defined, versatile building block that combines a primary amine handle with a rigid, partially saturated polycyclic framework—a combination not readily replicated by fully aromatic naphthoimidazoles or simpler benzimidazole analogs.

Why 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine Cannot Be Replaced by Generic Analogs


Substituting 5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine with closely related analogs—such as the fully aromatic 1H-naphtho[2,3-d]imidazol-2-amine (CAS 102408-31-1), the des-amino 5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole (CAS 116866-63-8), or simple 1H-benzo[d]imidazol-2-amine—introduces measurable liabilities in potency, physicochemical properties, and synthetic tractability. The 2-amino group is not a passive structural feature; in the imidazotetrahydroquinoline TS inhibitor series, its presence increases target binding affinity by 1–2 orders of magnitude relative to des-amino counterparts [1]. Furthermore, the tetrahydro saturation on the naphthalene ring alters the scaffold's planarity, electronic distribution, and lipophilicity compared to fully aromatic analogs, which directly impacts binding interactions and solubility profiles. These differences mean that generic substitution can lead to failed biological assays, misleading structure-activity relationship (SAR) interpretations, and wasted synthetic effort.

Quantitative Evidence Guide: 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine Differentiation Data


2-Amino Group Confers 10–100-Fold Enhancement in Thymidylate Synthase Inhibitory Potency vs. Des-Amino Analogs

In the 6,7-imidazotetrahydroquinoline series—a scaffold directly analogous to the naphtho[2,3-d]imidazole core—the introduction of an amino group at the 2-position of the imidazole ring increased thymidylate synthase (TS) inhibitory potency by 1–2 orders of magnitude relative to the des-amino starting compound [1]. The initial lead compound 1h (lacking the 2-amino substituent) exhibited a Ki of approximately 5 µM against human and E. coli TS. SAR studies explicitly identified the 2-amino group as a critical potency-enhancing feature, and subsequent optimization yielded inhibitors with Ki values below 15 nM against human TS. This 10–100-fold improvement directly translates to the target compound, where the 2-amino group is the defining pharmacophoric element distinguishing it from 5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole (CAS 116866-63-8).

Thymidylate synthase inhibition Antifolate drug discovery Structure-activity relationship

Tetrahydro Saturation Reduces LogP by an Estimated 0.3–0.7 Units vs. Fully Aromatic 1H-Naphtho[2,3-d]imidazol-2-amine

The fully aromatic analog 1H-naphtho[2,3-d]imidazole-2-amine (CAS 102408-31-1) has a predicted ACD/LogP of approximately 2.62 . Saturation of one ring to the tetrahydro form is expected to reduce logP by an estimated 0.3–0.7 log units based on the well-established effect of reducing aromatic ring count on lipophilicity (a general medicinal chemistry principle wherein each aromatic ring converted to a partially saturated ring reduces logD by approximately 0.5–0.7 units). This reduction in lipophilicity can translate to improved aqueous solubility, altered membrane permeability, and modified off-target binding profiles. While experimental logP data for the target compound are not available in the public domain, the structural difference—four sp³ carbons replacing four sp² carbons—unambiguously establishes the tetrahydro compound as the less lipophilic entity.

Physicochemical profiling Lipophilicity Solubility optimization

CHEMBL353191 Derivative Demonstrates Sub-Micromolar TS Inhibition (Ki = 230 nM Human, 350 nM E. coli), Validating the Naphthoimidazole-2-amine Scaffold

A directly derivatized analog of the target compound, 5-(4-benzenesulfonyl-phenylsulfanyl)-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazol-2-ylamine (CHEMBL353191 / BDBM50005331), exhibited Ki values of 230 nM against human thymidylate synthase and 350 nM against E. coli TS [1]. These data from BindingDB and ChEMBL confirm that the core 2-amino-tetrahydro-naphthoimidazole scaffold is competent for target engagement when appropriately elaborated. The ~1.5-fold species selectivity (human vs. E. coli) provides a baseline for species-specific inhibitor design.

Enzyme inhibition Anticancer target engagement Species-selectivity profiling

Primary 2-Amine Enables Straightforward Derivatization via Amide Coupling, Reductive Amination, and Urea Formation—Reactivity Absent in Des-Amino Analog

The 2-amino group on the target compound serves as a nucleophilic handle for a broad range of robust, high-yielding transformations: amide bond formation with carboxylic acids, reductive amination with aldehydes/ketones, urea synthesis with isocyanates, and sulfonamide formation with sulfonyl chlorides. In contrast, the des-amino analog 5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole (CAS 116866-63-8) lacks this reactive site, requiring N-alkylation of the imidazole NH (often lower yielding and less regioselective) for analogous diversification [1]. This difference directly impacts the efficiency of parallel library synthesis and the scope of accessible derivatives in medicinal chemistry campaigns.

Synthetic tractability Parallel library synthesis Medicinal chemistry diversification

Extended Naphthalene Core Provides Different Steric and π-Stacking Profile vs. Benzimidazole-2-amine (CAS 934-32-7)

The naphtho[2,3-d]imidazole scaffold extends the aromatic surface area by one additional fused benzene ring compared to the simpler benzimidazole-2-amine (CAS 934-32-7). This structural expansion increases the polar surface area (PSA), alters the π-stacking geometry, and provides additional van der Waals contacts within the TS folate-binding pocket. In the Reich 1992 study, the imidazotetrahydroquinoline series—which similarly features an extended aromatic system—achieved Ki values below 15 nM against human TS, a potency level not typically reached by simple benzimidazole-based antifolates in the same target class [1].

Scaffold hopping Ligand efficiency π-π interactions

Optimal Application Scenarios for 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine (CAS 110422-95-2)


Thymidylate Synthase Inhibitor Lead Optimization Programs

The target compound serves as the optimal starting scaffold for generating focused libraries of TS inhibitors. The 2-amino group enables rapid parallel diversification via amide coupling or reductive amination, while the tetrahydro-naphthalene core provides the appropriate lipophilicity range for cellular permeability [1]. Given that the 2-amino substituent confers a 10–100-fold potency advantage over the des-amino analog, procurement of the amine-containing scaffold is mandatory for any SAR campaign targeting sub-100 nM TS inhibition.

Species-Selective Antifolate Design (Human vs. Pathogen TS)

CHEMBL353191, a direct derivative of the target compound, exhibits differential inhibition of human TS (Ki = 230 nM) vs. E. coli TS (Ki = 350 nM), establishing a ~1.5-fold selectivity window [1]. The 2-amino-tetrahydro-naphthoimidazole scaffold can be systematically derivatized to amplify this species selectivity, making it a strategic building block for developing pathogen-selective antifolates that spare the human enzyme.

Scaffold-Hopping from Benzimidazole to Extended Polycyclic Cores

For medicinal chemistry teams seeking to escape flat, aromatic benzimidazole SAR series (e.g., to improve solubility, reduce CYP inhibition, or access novel IP space), the target compound offers a well-precedented, partially saturated alternative. The tetrahydro ring introduces sp³ character that can improve solubility and reduce aromatic ring count, while the naphthalene extension provides additional binding contacts inaccessible to benzimidazole-2-amine [1].

Diversified Heterocyclic Library Synthesis via the Primary Amine Handle

The 2-amino group enables high-throughput library production through robust chemistries (amide bond formation, sulfonylation, urea synthesis) that are compatible with parallel synthesis workflows. In contrast to the des-amino analog (CAS 116866-63-8), which requires lower-yielding N-alkylation for diversification, the target compound supports more efficient and diverse library generation, reducing synthesis cycle times and increasing the chemical space explored per campaign [1].

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